1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXYULFGPUFVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559825 | |
| Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125774-46-1 | |
| Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Trifluoroacetoacetate as a Building Block
An alternative route involves the condensation of ethyl trifluoroacetoacetate with thiophene-3-carbonyl chloride. As detailed in a one-pot synthesis of difluoromethyl ketones, ethyl trifluoroacetoacetate (0.72 mL, 6 mmol) reacts with acyl chlorides under basic conditions (e.g., NaH in acetonitrile) to form 1,3-diketones. Subsequent hydrolysis selectively removes the ethyl ester, yielding the trifluoromethyl ketone.
For 1,1,1-trifluoro-3-(thiophen-3-yl)propan-2-one, this method would proceed as follows:
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Condensation : Thiophene-3-carbonyl chloride (5 mmol) reacts with ethyl trifluoroacetoacetate in acetonitrile at 0°C.
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Quenching : Dilute HCl (2 M) precipitates the intermediate, which is extracted into ethyl acetate.
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Hydrolysis : Treatment with aqueous NaOH (1 M) selectively cleaves the ester, followed by acidification to pH 2–3 to isolate the ketone.
Analytical Validation
Critical characterization data from analogous compounds include:
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¹H NMR : A quartet at δ 3.74–3.83 ppm (J = 9.8–10.0 Hz) for the -CH₂CF₃ group.
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¹⁹F NMR : A singlet near δ -62.0 ppm, confirming the trifluoromethyl moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Radical Trifluoromethylation | 65–75 | ≥95 | Metal-free, scalable |
| Acyl Substitution | 70–80 | ≥90 | High selectivity for ketone formation |
| Solvent-Free Diazene | 60–70 | ≥85 | Eliminates solvent waste |
Mechanistic Insights and Side Reactions
Competing Pathways in Radical Reactions
The persistence of trifluoromethyl radicals risks over-addition, forming bis-CF₃ adducts. Suppression strategies include:
Hydrolytic Stability
The trifluoromethyl ketone moiety is susceptible to nucleophilic attack at the carbonyl. Storage under anhydrous conditions (-20°C, molecular sieves) is recommended to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for developing drugs with improved pharmacokinetic properties. Research indicates its potential antimicrobial and antifungal activities, suggesting possible therapeutic applications in treating infections .
Agrochemicals
The compound has been investigated for its efficacy as an agricultural chemical, particularly in developing fungicides and herbicides. The unique structure allows it to interact effectively with biological targets in pests and pathogens, providing a basis for creating new agrochemical products.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity enables it to participate in various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of novel compounds with desired functionalities.
Antimicrobial Activity
A study exploring the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways in microorganisms .
Synthesis of Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiophene ring have resulted in compounds with improved antifungal properties, showcasing the compound's versatility in medicinal applications .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : Pyridin-4-yl derivatives (e.g., 2b) have higher melting points than pyridin-2-yl analogs (2a), likely due to symmetry and packing efficiency .
- Heterocycle Influence : Thiophene-based compounds exhibit stronger π-conjugation than pyridines, affecting electronic spectra and ligand-metal interactions .
- Synthetic Yields : Pyridyl trifluoromethyl ketones are synthesized in high yields (84–90%) via column chromatography, suggesting robust synthetic routes compared to thiophene derivatives, which may require stricter conditions .
Challenges and Limitations
- Synthetic Complexity : Thiophen-3-yl derivatives may face regioselectivity challenges in Friedel-Crafts reactions compared to thiophen-2-yl isomers, which are more commonly acylated .
- Commercial Availability : Several trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one) are listed as discontinued, highlighting supply chain issues for niche fluorinated compounds .
Biological Activity
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one, also known by its CAS number 125774-46-1, is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound's unique structure incorporates a trifluoromethyl group and a thiophene ring, which may contribute to its reactivity and biological properties. This article aims to summarize the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H5F3OS
- Molecular Weight : 194.17 g/mol
- CAS Number : 125774-46-1
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have shown significant effectiveness against various bacterial strains, particularly non-tuberculous mycobacteria (NTM).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.125 | Mycobacterium abscessus |
| 2 | 0.05 - 1 | Mycobacterium avium |
| 3 | 0.25 | Mycobacterium xenopi |
The minimum inhibitory concentration (MIC) values suggest that compounds related to this compound exhibit promising activity against these pathogens, indicating potential for development as antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Notably, the selectivity index (SI) for certain derivatives has been reported to exceed values of 1910 against M. abscessus and related species, indicating low toxicity towards mammalian cells while maintaining antimicrobial efficacy .
Study on Structure-Activity Relationship
A recent study examined various derivatives of fluorinated ketones and their biological activities. It was found that modifications to the thiophene ring significantly influenced both the antimicrobial efficacy and cytotoxicity profiles. The presence of electron-withdrawing groups on the thiophene enhanced activity against mycobacterial strains while reducing cytotoxicity .
In Vivo Efficacy
In vivo studies have demonstrated that certain derivatives of this compound exhibit good oral bioavailability and efficacy in murine models infected with M. abscessus. These findings suggest that further optimization could lead to viable therapeutic options for treating infections caused by resistant mycobacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
